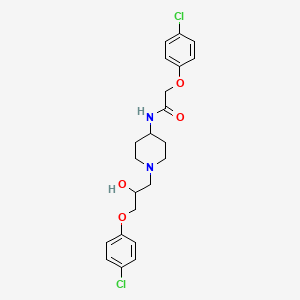
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C15H11ClFNO2S. It is characterized by the presence of chloro, fluoro, and isocyano functional groups attached to a benzene ring, along with a tosyl group. This compound is used primarily in research settings and is known for its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce the isocyano group.
Substitution Reactions: The chloro and fluoro groups are introduced through halogenation reactions.
Análisis De Reacciones Químicas
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug development and medicinal chemistry.
Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro groups can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene include:
1-Fluoro-4-(isocyano(tosyl)methyl)benzene: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-1-fluoro-4-iodobenzene: Contains an iodine atom instead of the isocyano group, leading to different chemical properties.
4-Fluorobenzyl isocyanate: Similar structure but lacks the chloro and tosyl groups, resulting in different reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C15H11ClFNO2S |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
2-chloro-1-fluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |
InChI |
InChI=1S/C15H11ClFNO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-14(17)13(16)9-11/h3-9,15H,1H3 |
Clave InChI |
PNGFVGCVQLNGOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)Cl)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)






![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
